![molecular formula C12H10BrNO B1601632 5-Bromo-2-(4-methoxyphenyl)pyridine CAS No. 88345-93-1](/img/structure/B1601632.png)
5-Bromo-2-(4-methoxyphenyl)pyridine
Overview
Description
5-Bromo-2-(4-methoxyphenyl)pyridine is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in drug discovery. This compound belongs to the class of pyridine derivatives and has been found to exhibit promising biological activities.
Scientific Research Applications
Synthesis of Novel Pyridine Derivatives
This compound is used in the synthesis of novel pyridine derivatives through palladium-catalyzed Suzuki cross-coupling reactions. These derivatives have potential applications in various fields, including medicinal chemistry and material science .
Antimicrobial Research
5-Bromo-2-(4-methoxyphenyl)pyridine may be used in the development of new antimicrobial agents. The structural motif of pyridine is common in compounds with antimicrobial properties .
Cocrystal Formation
It has been utilized to study hydrogen-bonding patterns in cocrystals, which is essential for understanding molecular interactions and designing better pharmaceuticals .
Advanced Battery Science
The compound finds application in advanced battery science, where it might be used in the synthesis of materials for high-performance batteries .
Chromatography and Mass Spectrometry
In analytical chemistry, particularly chromatography and mass spectrometry, this compound could be used as a standard or reagent due to its unique structure .
Material Science Research
Scientists in material science research might use this compound to develop new materials with specific electronic or optical properties .
Mechanism of Action
Target of Action
It is known that this compound is often used in the synthesis of more complex molecules, suggesting that its targets could vary depending on the final compound it is incorporated into .
Mode of Action
It is often used in suzuki–miyaura cross-coupling reactions . In these reactions, the bromine atom in the compound is replaced by another group, altering the compound’s properties and interactions with its targets .
Biochemical Pathways
As a building block in chemical synthesis, it can be part of various biochemical pathways depending on the final compound it is incorporated into .
Pharmacokinetics
These properties would depend on the final compound that 5-Bromo-2-(4-methoxyphenyl)pyridine is incorporated into, and how that compound interacts with the body .
Result of Action
As a building block in chemical synthesis, its effects would depend on the final compound it is incorporated into .
Action Environment
Factors such as temperature, ph, and the presence of other compounds could potentially affect its stability and reactivity .
properties
IUPAC Name |
5-bromo-2-(4-methoxyphenyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO/c1-15-11-5-2-9(3-6-11)12-7-4-10(13)8-14-12/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNHJUTIKTVYRAJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90520267 | |
Record name | 5-Bromo-2-(4-methoxyphenyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90520267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(4-methoxyphenyl)pyridine | |
CAS RN |
88345-93-1 | |
Record name | 5-Bromo-2-(4-methoxyphenyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90520267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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